Cas no 1306602-92-5 (2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride)

2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride is a fluorinated aromatic compound with a chiral center, commonly utilized as an intermediate in pharmaceutical synthesis. Its key structural features include a trifluoromethyl group, which enhances lipophilicity and metabolic stability, and a diethylamino moiety that can influence pharmacokinetic properties. The hydrochloride salt form improves solubility and handling characteristics. This compound is particularly valuable in the development of bioactive molecules, including CNS-active agents, due to its ability to modulate receptor interactions. Its synthetic versatility allows for further functionalization, making it a useful building block in medicinal chemistry and drug discovery applications.
2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride structure
1306602-92-5 structure
Product Name:2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride
CAS No:1306602-92-5
MF:C13H17ClF3NO2
MW:311.727793455124
CID:5055128
Update Time:2025-06-08

2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride
    • NE47213
    • Z1259339928
    • 2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid;hydrochloride
    • 2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride
    • Inchi: 1S/C13H16F3NO2.ClH/c1-3-17(4-2)11(12(18)19)9-6-5-7-10(8-9)13(14,15)16;/h5-8,11H,3-4H2,1-2H3,(H,18,19);1H
    • InChI Key: CPGPSSRFDVUWLL-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1=CC=CC(=C1)C(C(=O)O)N(CC)CC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 303
  • Topological Polar Surface Area: 40.5

2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride Pricemore >>

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Additional information on 2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride

Introduction to 2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride (CAS No. 1306602-92-5) and Its Applications in Modern Research

2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride, identified by the CAS number 1306602-92-5, is a compound of significant interest in the field of pharmaceutical and biochemical research. This compound, featuring a trifluoromethyl group and a diethylamino side chain, exhibits unique chemical properties that make it a valuable candidate for various applications, particularly in drug discovery and molecular biology.

The structural composition of 2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride includes a phenyl ring substituted at the 3-position with a trifluoromethyl group, enhancing its lipophilicity and metabolic stability. The presence of the diethylamino moiety contributes to its basicity, which is often exploited in the design of bioactive molecules. This combination of features makes the compound a promising scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in the use of fluorinated aromatic compounds in medicinal chemistry due to their enhanced binding affinity and resistance to metabolic degradation. The trifluoromethyl group, in particular, is known to improve the pharmacokinetic properties of small molecules by increasing their lipophilicity and reducing their susceptibility to enzymatic degradation. This has led to its incorporation into numerous drug candidates targeting various diseases, including cancer and inflammatory disorders.

Current research has highlighted the potential of 2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride as a key intermediate in the synthesis of bioactive molecules. Studies have demonstrated its utility in generating derivatives with enhanced pharmacological activity. For instance, modifications at the diethylamino group have been explored to optimize receptor binding affinity, while alterations around the phenyl ring have been investigated to improve selectivity against off-target interactions.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, making it more suitable for biological assays and in vitro studies. This property is particularly advantageous for researchers who require high solubility for applications such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies. The improved solubility also facilitates its use in formulation development for potential therapeutic applications.

One notable area where 2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride has shown promise is in the development of inhibitors targeting enzyme-driven diseases. The structural features of this compound allow it to mimic natural substrates or modulate enzyme activity through non-covalent interactions. For example, derivatives based on this scaffold have been investigated as potential inhibitors of kinases and other enzymes implicated in cancer progression. Preliminary findings suggest that these derivatives exhibit inhibitory effects with favorable pharmacokinetic profiles.

The impact of fluorine substitution on biological activity has been extensively studied, and the trifluoromethyl group plays a crucial role in this context. It can influence both the electronic properties of the molecule and its interaction with biological targets. In the case of 2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride, the presence of this group contributes to its stability under physiological conditions while maintaining sufficient reactivity for further functionalization.

Advances in computational chemistry have further enhanced the utility of this compound in drug discovery. Molecular modeling techniques have been employed to predict binding modes and optimize lead structures derived from 2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride. These computational approaches have accelerated the identification of promising candidates for experimental validation, reducing both time-to-market and development costs.

The versatility of this compound as a chemical scaffold has also been recognized in materials science and nanotechnology. Researchers have explored its use in designing functional materials with specific properties, such as enhanced thermal stability or improved electronic conductivity. While these applications are still emerging, they underscore the broad potential of fluorinated aromatic compounds like 2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride.

In conclusion, 2-(diethylamino)-2-3-(trifluoromethyl)phenylacetic acid hydrochloride (CAS No. 1306602-92-5) represents a valuable asset in modern research due to its unique structural features and multifaceted applications. Its role as an intermediate in drug discovery, particularly for developing inhibitors targeting enzyme-driven diseases, highlights its importance in advancing therapeutic strategies. As research continues to uncover new possibilities for fluorinated compounds, compounds like this are likely to remain at the forefront of innovation in pharmaceuticals and beyond.

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